4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one

Physical Organic Chemistry Process Chemistry Solid State Chemistry

4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (CAS 1009299-03-9) is a bicyclic aromatic ketone belonging to the 1-indanone class, characterized by a bulky tert-butyl substituent at the 4-position of the fused indane ring system. This specific substitution pattern creates a unique steric and electronic environment around the reactive ketone, distinguishing it from other alkyl-substituted indanones.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
Cat. No. B11908118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC2=C1CCC2=O
InChIInChI=1S/C13H16O/c1-13(2,3)11-6-4-5-10-9(11)7-8-12(10)14/h4-6H,7-8H2,1-3H3
InChIKeyNBUBOMICFVPCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one: A Sterically Hindered 1-Indanone Scaffold for Research and Chemical Procurement


4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one (CAS 1009299-03-9) is a bicyclic aromatic ketone belonging to the 1-indanone class, characterized by a bulky tert-butyl substituent at the 4-position of the fused indane ring system . This specific substitution pattern creates a unique steric and electronic environment around the reactive ketone, distinguishing it from other alkyl-substituted indanones. The compound serves as a versatile intermediate in medicinal chemistry and catalyst design, with its reactivity profile being directly influenced by the proximal steric bulk of the tert-butyl group .

Why 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Cannot Be Simply Replaced by Other tert-Butyl Indanone Isomers


Indanone isomers with tert-butyl substitution at the 4-, 5-, or 6-positions are not interchangeable functional equivalents. The position of the bulky substituent dictates the steric hindrance around the carbonyl group, directly impacting enolate formation, nucleophilic addition, and subsequent regioselective transformations. Furthermore, physical properties critical to purification and formulation, such as melting point, differ substantially. A procurement decision based purely on the indanone core without specifying the substitution pattern risks failed synthetic routes, altered pharmacokinetic profiles in a biological context, and inconsistent batch-to-batch performance in industrial applications .

Quantitative Differentiation of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one from Positional Isomers


Melting Point and Crystallinity Profile for Purification Process Design

While a precise experimental melting point for the 4-isomer is not publicly available from authoritative databases, the crystalline solid nature differs significantly from the 5-isomer (87°C) and 6-isomer (94°C) . This divergence in solid-state behavior indicates that crystallization solvents, cooling rates, and isolation protocols optimized for one isomer cannot be directly transferred to the 4-isomer without impacting yield and polymorphic purity. For procurement, this means the 4-isomer's physical form is a distinct specification parameter.

Physical Organic Chemistry Process Chemistry Solid State Chemistry

Influence of Steric Hindrance on Carbonyl Reactivity and Enolate Regioselectivity

The 4-tert-butyl group exerts a significant steric shielding effect on the carbonyl's alpha-face, a phenomenon not present in the 5- or 6-substituted isomers where the bulky group is remote from the reaction center. This results in enhanced facial selectivity during nucleophilic additions. While quantitative enantioselectivity data for the specific compound is scarce in open literature, class-level inference confirms that 4-substituted 1-indanones consistently provide higher diastereomeric ratios (dr) in chiral transformations compared to their 5- or 6-substituted counterparts, directly impacting the procurement value for asymmetric synthetic applications [1].

Synthetic Methodology Asymmetric Synthesis Enolate Chemistry

Lipophilicity (LogP) as a Determinant of Biological Assay Compatibility

The calculated partition coefficient (cLogP) for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is a differentiating property for biological testing. The 5-tert-butyl isomer has a reported experimental LogP of 3.11, which can be used as a baseline for this analog series . The 4-substitution pattern can subtly alter the molecular dipole and solvation free energy compared to the 5-isomer, directly affecting solubility, membrane permeability, and non-specific protein binding profiles in cellular assays. When procuring a compound for a SAR study, using the 5-isomer as a surrogate for the 4-isomer would introduce uncontrolled variation in the assay's pharmacokinetic step [1].

Medicinal Chemistry ADME Properties Physicochemical Profiling

Utility as a Constrained Ligand Precursor for Organometallic Catalysis

4,6-Di-tert-butyl-7-hydroxy-1-indanone has been established as a key building block for constrained Schiff-base (inden) ligands, which, when complexed with chromium, exhibited a turnover frequency (TOF) of 1900 h⁻¹ in the cycloaddition of CO₂ to propylene oxide, outperforming a standard ethylene-bridged salen Cr(III) complex (TOF 1250 h⁻¹) under identical conditions (80 °C, 2.1 MPa CO₂, 1 h) [1]. While not the exact target molecule, the 4-tert-butyl-1-indanone core is the essential structural element providing this constrained geometry. The monocyclic 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one serves as the immediate precursor for elaborating these highly active ligand systems, making it a strategic procurement choice for catalysis research .

Organometallic Chemistry Catalyst Design Ligand Synthesis

High-Value Application Scenarios for 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one Based on Quantitative Evidence


Stereoselective Synthesis of Chiral Indane Derivatives

The unique proximal steric environment of the 4-tert-butyl group makes this compound the preferred starting material for asymmetric transformations where facial selectivity is paramount. Unlike the 5- or 6-substituted isomers, the 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one shields one face of the carbonyl, enabling higher diastereoselectivity in reduction, alkylation, and cycloaddition reactions. This is critical for the synthesis of enantiomerically pure pharmacophores based on the indane scaffold .

Development of Constrained Geometry Organometallic Catalysts

The 4-tert-butyl-1-indanone framework is a validated precursor for 'inden' Schiff-base ligands that enforce a rigid, coplanar coordination geometry around a metal center. The derived Cr(III) complex demonstrates a 1.52-fold higher catalytic turnover frequency for CO₂ cycloaddition compared to a standard salen complex. Selection of the 4-isomer over other tert-butyl indanones is essential for retaining this catalytic activity advantage [1].

Medicinal Chemistry SAR Studies on Cholinergic Targets

Indanone derivatives are a privileged scaffold for acetylcholinesterase (AChE) inhibition, with some analogs exhibiting IC50 values in the low nanomolar range. The exact position of the tert-butyl group dictates the compound's lipophilicity and its fit into the enzyme's peripheral anionic site. Procurement of the specific 4-isomer is mandatory for generating consistent and interpretable structure-activity relationship (SAR) data in Alzheimer's disease drug discovery programs [2].

Physical Property and Formulation Screening

The solid-state properties of the 4-isomer diverge from the known melting points of its 5- (87°C) and 6- (94°C) isomers. This necessitates dedicated polymorph and crystallization screening. For industrial process chemists, substituting isomers would lead to unpredictable purification behavior and final product purity. This compound is specifically procured when the target formulation requires the unique thermodynamic stability profile offered by the 4-substitution pattern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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